molecular formula C21H17FN4O B12935206 n-(2-Aminophenyl)-4-((4-fluoro-2h-indazol-2-yl)methyl)benzamide CAS No. 920315-08-8

n-(2-Aminophenyl)-4-((4-fluoro-2h-indazol-2-yl)methyl)benzamide

Número de catálogo: B12935206
Número CAS: 920315-08-8
Peso molecular: 360.4 g/mol
Clave InChI: DUYQVJDFZNHQMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties N-(2-Aminophenyl)-4-((4-fluoro-2H-indazol-2-yl)methyl)benzamide (CAS: 920315-44-2) is a benzamide derivative featuring a 4-fluoroindazole moiety. Its molecular formula is C₂₂H₂₀N₄O₂F, with a molar mass of 372.42 g/mol . The 2-aminophenyl group contributes to hydrogen-bonding interactions, which may influence receptor binding or enzymatic inhibition.

Propiedades

Número CAS

920315-08-8

Fórmula molecular

C21H17FN4O

Peso molecular

360.4 g/mol

Nombre IUPAC

N-(2-aminophenyl)-4-[(4-fluoroindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H17FN4O/c22-17-4-3-7-19-16(17)13-26(25-19)12-14-8-10-15(11-9-14)21(27)24-20-6-2-1-5-18(20)23/h1-11,13H,12,23H2,(H,24,27)

Clave InChI

DUYQVJDFZNHQMY-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C(=N3)C=CC=C4F

Origen del producto

United States

Actividad Biológica

N-(2-Aminophenyl)-4-((4-fluoro-2H-indazol-2-yl)methyl)benzamide, with the CAS number 920314-92-7, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(2-Aminophenyl)-4-((4-fluoro-2H-indazol-2-yl)methyl)benzamide is C21H17FN4OC_{21}H_{17}FN_{4}O. The compound features an indazole moiety, which is known for its diverse biological activities, including antitumor effects. The presence of a fluorine atom in the indazole ring enhances the compound's biological potency and selectivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to N-(2-Aminophenyl)-4-((4-fluoro-2H-indazol-2-yl)methyl)benzamide. For instance, derivatives exhibiting structural similarities have shown significant inhibitory effects on various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
FNAHepG21.30HDAC inhibition, apoptosis induction
CFI-400945HCT116<0.001PLK4 inhibition
82aKMS-12 BM1.40Inhibition of Pim kinases

These findings suggest that the compound may function as a potent antitumor agent through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit histone deacetylases (HDACs), particularly HDAC3. This class of enzymes is crucial in regulating gene expression and is often overexpressed in cancer cells. The reported IC50 value for HDAC3 inhibition by related compounds is approximately 95.48 nM, indicating strong activity against this target .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that N-(2-Aminophenyl)-4-((4-fluoro-2H-indazol-2-yl)methyl)benzamide derivatives significantly inhibited the proliferation of various cancer cell lines, including HepG2 and HCT116. The mechanism was primarily through HDAC inhibition and induction of apoptosis, leading to G2/M phase arrest in the cell cycle.
  • In Vivo Studies : Animal models have shown that compounds with similar structures can effectively reduce tumor growth in xenograft models. For example, FNA exhibited a tumor growth inhibition (TGI) of 48.89% compared to standard treatments like SAHA .
  • Combination Therapies : Research indicates that combining N-(2-Aminophenyl)-4-((4-fluoro-2H-indazol-2-yl)methyl)benzamide with other chemotherapeutic agents such as taxol enhances anticancer efficacy. This synergy suggests potential for developing combination therapies in clinical settings.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide
  • Structure : Replaces the indazole ring with a 1,3,4-oxadiazole scaffold linked to a naphthalene group.
  • Activity : Demonstrated potent histone deacetylase (HDAC) inhibitory activity , attributed to the oxadiazole’s planar structure enhancing DNA interaction .
N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide
  • Structure : Substitutes the 4-fluoro group with a methoxy (-OCH₃) group on the indazole ring.
  • Impact : Methoxy is electron-donating, reducing electronegativity compared to fluorine. This may decrease metabolic stability but improve solubility .

Analogues with Substituent Variations on the Benzamide Core

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide
  • Structure : Features a 2-methoxyethoxy side chain and a methyl group on the phenyl ring.
N-(2-Amino-4-fluorophenyl)-4-((2,2,2-trifluoroacetamido)methyl)benzamide (177a)
  • Structure : Contains a trifluoroacetamido (-COCF₃) group instead of the indazole ring.
  • Activity : Designed as an HDAC inhibitor ; the trifluoromethyl group improves metabolic resistance and lipophilicity .

Bromo- and Nitro-Substituted Benzamides

  • Examples :
    • 4-Bromo-N-(2-nitrophenyl)benzamide : Bromine increases molecular weight (391.2 g/mol) and steric bulk, while the nitro group enhances electrophilicity .
    • N-(2,2-Diphenylethyl)-4-nitrobenzamide : The diphenylethyl group introduces steric hindrance, likely reducing binding affinity but improving selectivity .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target LogP (Predicted)
Target Compound C₂₂H₂₀N₄O₂F 4-Fluoroindazole, benzamide Kinase/HDAC inhibition ~3.2
Oxadiazole Derivative C₂₄H₂₀N₄O₂ 1,3,4-Oxadiazole, naphthalene HDAC ~4.1
Methoxyindazole Analogue C₂₂H₂₀N₄O₃ 4-Methoxyindazole Unknown ~2.8
Trifluoroacetamido Derivative (177a) C₁₈H₁₅F₄N₃O₂ Trifluoroacetamido, 4-fluorophenyl HDAC ~3.5

Key Observations :

Electron-Withdrawing vs. Donating Groups : Fluorine (target compound) enhances stability and binding via dipole interactions, while methoxy (analogue) improves solubility but reduces metabolic resistance.

Heterocyclic Influence : Indazole (target) offers a balance of planarity and electronic effects, whereas oxadiazole () provides rigidity for stronger DNA/protein interactions.

Side-Chain Modifications : Trifluoroacetamido (177a) and diphenylethyl () groups tailor lipophilicity and steric effects for target selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.